2-[(2R)-hexan-2-yl]isoindole-1,3-dione
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Overview
Description
2-[(2R)-hexan-2-yl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-diones, which are known for their diverse chemical reactivity and biological activities. Isoindole-1,3-diones, commonly referred to as phthalimides, are important structural motifs in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R)-hexan-2-yl]isoindole-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with a primary amine, followed by cyclization to form the isoindole-1,3-dione core . Another method includes the reaction of substituted tetraynes with imidazole derivatives in the presence of oxygen, leading to the formation of multifunctionalized isoindole-1,3-diones .
Industrial Production Methods: Industrial production of isoindole-1,3-diones typically involves large-scale condensation reactions using phthalic anhydride and primary amines. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(2R)-hexan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
2-[(2R)-hexan-2-yl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[(2R)-hexan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative with similar chemical properties.
N-isoindoline-1,3-dione: Another derivative with potential biological activities.
Substituted isoindole-1,3-diones: Compounds with various substituents that modify their chemical and biological properties
Uniqueness: 2-[(2R)-hexan-2-yl]isoindole-1,3-dione is unique due to its specific substituent at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other isoindole-1,3-dione derivatives .
Properties
CAS No. |
221155-49-3 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[(2R)-hexan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-3-4-7-10(2)15-13(16)11-8-5-6-9-12(11)14(15)17/h5-6,8-10H,3-4,7H2,1-2H3/t10-/m1/s1 |
InChI Key |
OGKZBRVIEFKCBE-SNVBAGLBSA-N |
Isomeric SMILES |
CCCC[C@@H](C)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCCCC(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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